molecular formula C18H27BN2O4 B8083944 4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Número de catálogo: B8083944
Peso molecular: 346.2 g/mol
Clave InChI: PXCIDBXOJOJZOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Its structure comprises:

  • Morpholine-4-carboxamide core: Provides hydrogen-bonding capacity and modulates solubility .
  • 4-Phenylboronic acid pinacol ester: A Suzuki-Miyaura cross-coupling handle for bioconjugation or C–C bond formation .
  • 2-Methyl substituent on the phenyl ring: Enhances steric bulk and may influence metabolic stability .

The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in transition-metal-catalyzed reactions, making it valuable in drug discovery .

Propiedades

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-13-12-14(19-24-17(2,3)18(4,5)25-19)6-7-15(13)20-16(22)21-8-10-23-11-9-21/h6-7,12H,8-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCIDBXOJOJZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula for 4-Morpholinecarboxamide is C17H25BN2O4C_{17}H_{25}BN_{2}O_{4}. The compound features a morpholine ring, a carboxamide functional group, and a boron-containing dioxaborolane moiety, which enhances its reactivity and potential applications.

Medicinal Chemistry

4-Morpholinecarboxamide has shown potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents. The presence of the boron atom enhances its interaction with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity
Research indicates that derivatives of morpholinecarboxamides exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Chemical Synthesis

This compound serves as a valuable reagent in organic synthesis. It can be utilized in the formation of complex molecules through various coupling reactions.

Example Reaction:
The reaction of 4-Morpholinecarboxamide with electrophiles can yield substituted amides or other functional groups relevant for further synthetic applications.

Material Science

The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Compounds like 4-Morpholinecarboxamide can be used to synthesize boron-containing polymers with improved characteristics.

Application Example:
Research on boron-containing polymers indicates enhanced flame retardancy and thermal stability, making them suitable for applications in aerospace and automotive industries.

Agricultural Chemistry

Preliminary studies suggest that derivatives of 4-Morpholinecarboxamide may have potential applications in agrochemicals. The ability to modify the compound can lead to the development of new pesticides or herbicides that target specific biological pathways in pests.

Mecanismo De Acción

The compound exerts its effects through the interaction of its boronic acid moiety with biological targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Features

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Methylphenyl, morpholine-4-carboxamide C₁₈H₂₅BN₂O₃* ~328.2 Boronate ester, carboxamide
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine 3-Phenyl, morpholine C₁₆H₂₄BNO₃ 289.18 Boronate ester, morpholine
N-(4-Chloro-3-(dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine 4-Chloro, tert-butylamine C₁₇H₂₇BClNO₂ ~332.7 Boronate ester, chloro, amine
N-Methyl-4-(dioxaborolan-2-yl)pyridine-2-carboxamide Pyridine, methylcarboxamide C₁₃H₁₈BN₂O₃ 262.11 Boronate ester, pyridine, carboxamide

*Estimated based on structural analogs.

Key Observations :

  • Substitution Position : The target compound’s boronate ester is at the 4-position of the phenyl ring, whereas ’s analog has a 3-position substitution, which alters steric and electronic properties for cross-coupling reactivity .
  • Heterocyclic Variations : Pyridine-based analogs () exhibit distinct electronic profiles compared to phenyl-morpholine systems, affecting binding in medicinal applications .
  • Functional Group Diversity : Chloro () and tert-butylamine substituents influence lipophilicity and metabolic stability .

Physicochemical Properties

Property Target Compound 4-[3-(Dioxaborolan)phenyl]morpholine N-(4-Chloro-3-dioxaborolan-benzyl)-2-methylpropan-2-amine
Solubility Moderate in DCM/THF* High in DCM (lipophilic) Low (chloro group increases crystallinity)
Stability Hydrolytically sensitive Stable under inert conditions Enhanced by electron-withdrawing Cl substituent
Reactivity Suzuki-Miyaura coupling Cross-coupling at 3-position Lower reactivity due to steric hindrance from tert-butylamine

*Inferred from (similar purification in DCM).

Actividad Biológica

4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 2246774-05-8) is a complex organic compound that combines a morpholine ring with a boronic acid derivative. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several key structural components:

  • Morpholine Ring : A six-membered ring containing both nitrogen and oxygen.
  • Carboxamide Group : Enhances solubility and reactivity.
  • Boronic Acid Derivative : Imparts unique reactivity patterns useful in various synthetic applications.

Molecular Formula : C18H27BN2O4
IUPAC Name : N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Boronic Acid Derivative : Synthesized from suitable boronic acids via reactions with pinacol.
  • Amidation Reaction : The morpholinecarboxamide moiety is introduced by reacting the boronic acid derivative with morpholinecarboxylic acid chloride.
  • Coupling Reaction : Final assembly using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction .

Biological Activity

Research indicates that compounds similar to 4-Morpholinecarboxamide exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that boronic acid derivatives can inhibit various kinases involved in cancer progression. For instance, compounds containing boron have been explored as potential inhibitors of Aurora kinases, which are critical in cell division and cancer proliferation .

2. Enzyme Inhibition

The presence of the boron atom in the structure allows for interactions with enzymes such as serine proteases and phosphatases. This interaction can lead to inhibition of these enzymes, potentially affecting various metabolic pathways .

3. Anti-inflammatory Properties

Some derivatives have demonstrated anti-inflammatory effects in vitro by modulating cytokine production and inflammatory pathways. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .

Case Studies

Several studies have investigated the biological implications of similar compounds:

Study 1: Anticancer Efficacy

A study published in Cancer Research highlighted the efficacy of boronic acid derivatives in inhibiting cancer cell lines through targeted kinase inhibition. The findings suggested that modifications to the boron-containing moiety can enhance selectivity and potency against specific cancer types.

Study 2: Enzyme Interaction

Research conducted on enzyme inhibition demonstrated that compounds with similar structures could effectively inhibit serine proteases involved in tumor metastasis. The study emphasized the role of the boron atom in facilitating these interactions.

Comparative Analysis

The biological activity of 4-Morpholinecarboxamide can be compared with other similar compounds:

Compound NameStructure FeaturesBiological ActivityReferences
Compound AMorpholine + BoronAnticancer
Compound BMorpholine + AmideAnti-inflammatory
Compound CBoronic AcidEnzyme Inhibition

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can yield optimization be approached?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, a related morpholine-boronic ester derivative was prepared using column chromatography (hexanes/EtOAC, 2:1 + 0.25% Et3_3N) with a yield of 27% . To optimize yields:
  • Use inert atmosphere (N2_2/Ar) to prevent boronic ester hydrolysis.
  • Monitor reaction progress via 11^{11}B NMR or TLC.
  • Consider adding stabilizing ligands (e.g., SPhos) to enhance coupling efficiency.
Reaction Parameter Example Conditions Reference
Solvent SystemHexanes/EtOAc (2:1)
CatalystPd(dba)2_2/SPhosN/A
Yield27%

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE: nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Conduct reactions in a fume hood due to potential release of volatile boron byproducts.
  • Dispose of waste via approved hazardous waste contractors, as boronic esters may persist in the environment .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (MeCN/H2_2O gradient) or melting point analysis (e.g., 118–119°C for similar derivatives ).
  • Structural Confirmation :
  • 1^1H NMR: Look for morpholine protons (δ 3.5–3.7 ppm) and aryl-boronate signals (δ 6.8–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C17_{17}H23_{23}BF3_3NO3_3: 357.17 g/mol ).

Advanced Research Questions

Q. How can contradictory data on low reaction yields (e.g., 27%) be systematically addressed?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify intermediates or side products (e.g., deboronation or morpholine ring-opening).
  • Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., oxidative addition in Suzuki coupling).
  • Condition Screening : Test alternative solvents (THF/toluene), bases (K2_2CO3_3), or temperatures (80–100°C) .

Q. What strategies are effective for utilizing this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :
  • Pre-activation : Stir the boronic ester with 1 eq. KOAc in THF to generate the reactive boronic acid in situ.
  • Catalyst System : Use Pd(PPh3_3)4_4 (2 mol%) with Cs2_2CO3_3 in DMF/H2_2O (3:1) at 80°C for 12 hours.
  • Workup : Purify coupled products via flash chromatography (silica gel, EtOAc/hexanes) .

Q. How does the steric and electronic environment of the morpholine ring influence reactivity?

  • Methodological Answer :
  • Steric Effects : The morpholine’s oxygen lone pairs can coordinate to boron, stabilizing intermediates but potentially slowing transmetallation.
  • Electronic Effects : Substituents on the aryl ring (e.g., methyl at position 2) may alter electron density, affecting coupling rates.
  • Experimental Probe : Synthesize analogs with varying substituents and compare reaction kinetics via 19^{19}F NMR (if fluorinated aryl partners are used) .

Q. What computational tools can predict the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Software : Use COMSOL Multiphysics or Gaussian to model hydrolysis pathways.
  • Parameters : Input pKa values of boronic esters (typically ~8–10) and morpholine (pKa ~7.4) to simulate degradation at pH < 7 .
  • Validation : Compare predictions with experimental stability assays (e.g., HPLC tracking over 24 hours in buffer solutions).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.